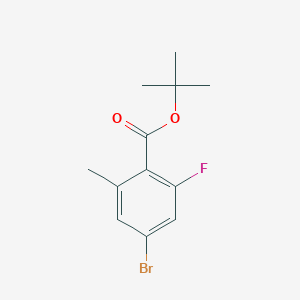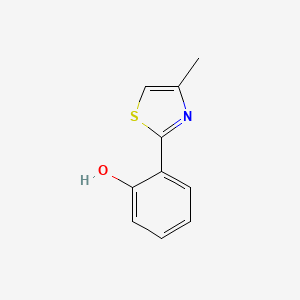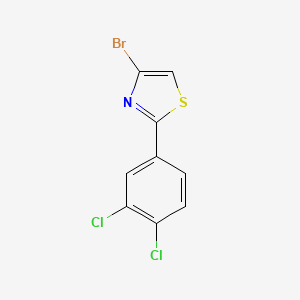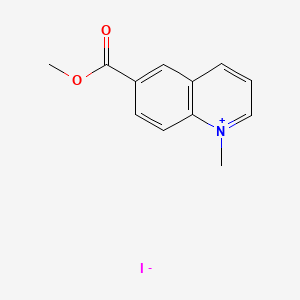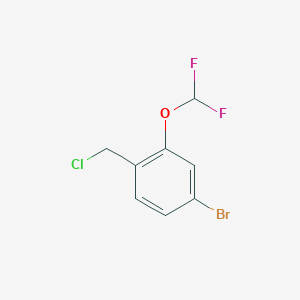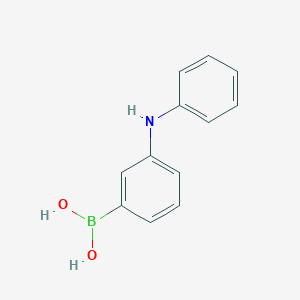
3-(Phenylamino)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl group attached to the boronic acid moiety and an additional phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylamino)phenylboronic acid typically involves the reaction of phenylboronic acid with aniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between phenylboronic acid and aniline . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Hydroxylated phenylboronic acid.
Substitution: Various substituted phenylboronic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Phenylamino)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(Phenylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the phenylamino group, making it less versatile in certain reactions.
4-(Phenylamino)phenylboronic acid: Similar structure but with the phenylamino group in a different position, affecting its reactivity and applications.
3-(Phenylamino)phenylboronic acid derivatives: Various derivatives with different substituents on the phenyl rings, offering a range of reactivities and applications.
Uniqueness: this compound is unique due to the presence of both the boronic acid and phenylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C12H12BNO2 |
|---|---|
Peso molecular |
213.04 g/mol |
Nombre IUPAC |
(3-anilinophenyl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14-16H |
Clave InChI |
GYIVBBDEBKWRAJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


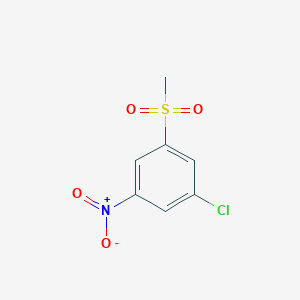
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
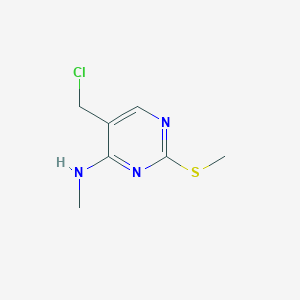
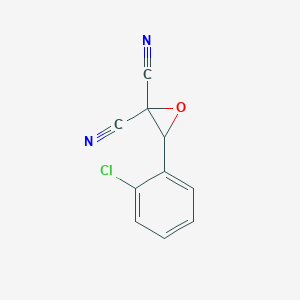
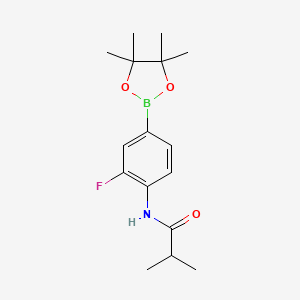

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
